molecular formula C9H7F3O B8002313 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone

Cat. No.: B8002313
M. Wt: 188.15 g/mol
InChI Key: BAPYRZAUYJUJJJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C₉H₇F₃O and a molecular weight of 188.146 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone
  • 2,2-Difluoro-1-(4-fluoro-3-isopropyl-5-methylphenyl)ethanone
  • 2,2,3,3-Tetrafluoro-1,4-butanediol

Uniqueness

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYRZAUYJUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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